[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone
Overview
Description
The compound [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone is a complex organic molecule that features both piperazine and piperidine rings. These structural motifs are commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their functionalization and coupling. One common method involves the Mannich reaction, which is used to introduce the piperazine moiety . The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reaction progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as solid-phase synthesis or catalytic processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups .
Scientific Research Applications
[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It has potential therapeutic applications due to its pharmacological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol
- 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane
Uniqueness
What sets [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone apart from similar compounds is its unique combination of piperazine and piperidine rings, along with the specific functional groups attached to these rings.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN3O2/c24-19-2-1-3-21(16-19)26-12-14-28(15-13-26)23(30)18-8-10-27(11-9-18)22(29)17-4-6-20(25)7-5-17/h1-7,16,18H,8-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPHITJWXBKKFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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